Triflumuron

Beschreibung

Overview of Benzoylphenylurea (B10832687) Insecticides and Chitin (B13524) Synthesis Inhibitors

Benzoylphenylureas (BPUs) represent a significant class of synthetic insect growth regulators (IGRs) utilized in pest control rsc.orgacs.orgnih.gov. Their efficacy stems from their unique mode of action as chitin synthesis inhibitors (CSIs) acs.orgnih.govresearchgate.net. Chitin, a polymer of N-acetylglucosamine, is an indispensable structural component of the cuticle in insects, as well as the shells of crustaceans, and is also found in protozoa, fungi, algae, and nematodes acs.orgnih.govresearchgate.net.

BPUs interfere with the biochemical processes that lead to chitin formation, specifically preventing the incorporation of N-acetyl glucosamine (B1671600) monomer into chitin within the insect integument oup.com. This disruption results in the formation of abnormal new cuticle, ultimately leading to the death of the insect, particularly during molting oup.com. A key advantage of CSIs, including BPUs, is that chitin is entirely absent in vertebrates and higher plants, rendering these insecticides generally of low toxicity to mammals and beneficial predatory insects acs.orgresearchgate.net. The Insecticide Resistance Action Committee (IRAC) classifies BPUs within Group 15 nih.gov. Historically, diflubenzuron (B1670561) emerged as one of the first BPUs to be commercially introduced as an agricultural insecticide, paving the way for various analogs like chlorfluazuron (B1668723) and triflumuron nih.govplantprotection.pl.

Historical Development and Discovery of this compound

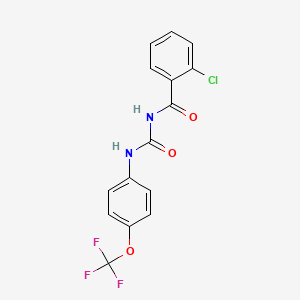

The development of benzoylphenylurea insecticides, including this compound, began approximately half a century ago, with their discovery marking a new era in insecticide chemistry nih.gov. This compound, identified by the ISO-approved common name 2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide, is a synthetic insecticide classified as a chitin biosynthesis inhibitor (Type 0) fao.org. Its chemical action involves the inhibition of chitin synthesis and the prevention of uridine (B1682114) incorporation into RNA fishersci.cacenmed.com. This compound is a member of the benzoylurea (B1208200) class, as well as being an aromatic ether, an organofluorine compound, and a monochlorobenzene nih.govherts.ac.uknih.govwikipedia.org. The compound is no longer under patent protection fao.org.

Global Significance and Research Imperatives for this compound

This compound holds global significance in agricultural practices and pest management due to its effectiveness against a wide array of insect pests nih.gov. It is widely applied to protect various crops, including but not limited to apples, pears, cabbage, citrus, cotton, potatoes, and tea fao.org. Beyond crop protection, this compound is also employed as an ectoparasitic treatment in veterinary medicine plantprotection.plfao.orgherts.ac.uk.

The utility of BPUs, such as this compound, in integrated pest management (IPM) and insecticide resistance management (IRM) programs is largely attributed to their favorable toxicity profiles towards mammals and predatory insects acs.orgresearchgate.net. However, ongoing research highlights certain imperatives and considerations for its continued use. While generally safe for many non-target organisms, BPUs, including this compound, pose a high risk to aquatic invertebrates and crustaceans, necessitating careful environmental considerations acs.orgresearchgate.net. Furthermore, research continues to explore optimized delivery systems for this compound to ensure effective dosing in field conditions for certain pest control applications, such as housefly control cambridge.org. Studies investigating its toxicity and precise mode of action in mammalian systems are still considered limited, indicating an area for further academic inquiry nih.govresearchgate.net. It is also notable that this compound is currently banned in the European Union wikipedia.org.

Detailed Research Findings

Recent academic investigations have provided detailed insights into the efficacy and mechanisms of this compound across various pest species:

Brown Marmorated Stink Bug (BMSB): Laboratory bioassays demonstrated that this compound significantly increased mortality in BMSB nymphs. The insecticidal activity remained high even after 21 days of residue aging on peach plants. Field studies in pear orchards further supported its effectiveness, showing a reduction in stink bug-injured fruits in plots treated with this compound oup.com.

Mushroom Flies: this compound has shown considerable effectiveness in controlling Lycoriella auripila (sciarids) in mushroom cultivation, leading to over 90% reduction in trapped sciarids. However, it was not found to be effective against Megaselia halterata (phorids) researchgate.net.

Genotoxicity Studies: Academic research has indicated that this compound can induce DNA damage in a dose-dependent manner in mice bone marrow cells and human HCT 116 cells. This genotoxic effect has been linked to the induction of oxidative stress, characterized by the generation of reactive oxygen species (ROS) and lipid peroxidation, as well as the activation of antioxidant enzymes tandfonline.com. These findings contribute to the understanding of the compound's cellular interactions.

Insect Growth and Development: Studies on insects such as Rhodnius prolixus have shown that this compound can induce high levels of mortality, delay developmental stages, and inhibit molting researchgate.net.

Non-Target Organism Impact: Research has also highlighted that this compound can lead to a significant reduction in the emergence rates of beneficial egg parasitoids, such as Trichogramma galloi, when applied during their pupal stage plos.org.

Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| PubChem CID | 47445 | fishersci.cacenmed.comherts.ac.uknih.govwikipedia.org |

| CAS RN | 64628-44-0 | fishersci.cacenmed.comherts.ac.uknih.govwikipedia.org |

| Molecular Formula | C15H10ClF3N2O3 | fishersci.cacenmed.comnih.govwikipedia.org |

| Molecular Weight | 358.70 g/mol | fishersci.cacenmed.comherts.ac.uknih.govwikipedia.org |

| Minimum Purity (g/kg) | 980 (as per AERU), 990 (declared) | herts.ac.ukfao.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O3/c16-12-4-2-1-3-11(12)13(22)21-14(23)20-9-5-7-10(8-6-9)24-15(17,18)19/h1-8H,(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIPTRIXGHTTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034355 | |

| Record name | Triflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64628-44-0 | |

| Record name | Triflumuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64628-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triflumuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064628440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FT64DYG8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Biological Efficacy

Molecular and Cellular Mechanisms of Chitin (B13524) Synthesis Inhibition by Triflumuron

This compound primarily acts as a chitin synthesis inhibitor (CSI), disrupting the formation and deposition of chitin, a crucial polysaccharide for arthropod exoskeletons and other chitinous structures. cabidigitallibrary.orgcabidigitallibrary.orgresearchgate.netresearchgate.netnih.gov

Interference with Chitin Biosynthesis Pathway and Enzyme Systems (e.g., Chitin Synthase)

This compound, as a benzoylphenylurea (B10832687) (BPU) compound, directly interferes with the chitin biosynthesis pathway. researchgate.netnih.gov This interference is believed to occur at a late stage in chitin biosynthesis, potentially by inhibiting chitin synthase (CS) itself. researchgate.net Chitin synthase is an enzyme critical for the formation of chitin microfibrils. cabidigitallibrary.orgresearchgate.net Studies suggest that CSIs like this compound may interrupt hydrogen bonding between closely packed chitin synthase units, which are necessary for the formation of crystalline microfibrils. cabidigitallibrary.org This disruption leads to the production of a weak and soft cuticle, ultimately resulting in desiccation and death of the insects. cabidigitallibrary.org Research on Spodoptera littoralis larvae showed that this compound significantly retarded chitin formation in the body wall. ekb.eg

Disruption of Insect Cuticle Formation and Molting Processes

The primary mode of action of BPUs, including this compound, is to disrupt chitin synthesis during larval development, which is the period that determines molting inhibition and/or malformations of the cuticle. researchgate.netbioline.org.brnih.gov When insects are exposed to this compound, the deposition of new cuticle is inhibited, and the old cuticle is shed, leaving the insect without a protective and supportive exoskeleton. cabidigitallibrary.org This leads to molting failure, resulting in the death of the treated insect during this critical developmental stage. bioline.org.brnih.govcabidigitallibrary.org For instance, in Agrotis ipsilon larvae, this compound caused significant morphogenic defects and mortality due to molting failure. cabidigitallibrary.org In Rhodnius prolixus nymphs, this compound induced high levels of mortality, delayed development, and inhibited molting. researchgate.netbioline.org.br

Effects on Peritrophic Matrix Formation in Insect Gut

Chitin is not only a major component of the insect cuticle but also present in the peritrophic matrix (PM) of the insect gut. researchgate.netnih.govplos.org The peritrophic matrix is an extracellular material that lines the midgut and protects it from abrasion, playing a crucial role in digestion. nih.govselcuk.edu.tr Chitin synthesis inhibitors, including this compound, interfere with the synthesis or deposition of chitin in these internal chitinized structures. scielo.br While some studies on other BPUs like novaluron (B1679983) have shown chitin presence in the peritrophic matrix of treated larvae, the general mechanism of CSIs involves disrupting chitin formation in this vital gut lining. plos.orgscielo.br

Insecticidal and Acaricidal Efficacy Studies

This compound has demonstrated efficacy against a variety of insects and some mite species. cabidigitallibrary.orgtewhatuora.govt.nz

Efficacy Across Insect Orders (Diptera, Lepidoptera, Coleoptera, Orthoptera, Siphonaptera)

This compound has been shown to be effective against a range of insects of medical and agricultural significance across various orders, including Diptera (flies, mosquitoes), Lepidoptera (moths, butterflies), Coleoptera (beetles), Orthoptera (grasshoppers, cockroaches), and Siphonaptera (fleas). cabidigitallibrary.org It acts as an effective growth regulator on several insect orders. bioline.org.br

For example, this compound has been used to control house flies, mosquitoes, fleas, and cockroaches in public and animal health. cabidigitallibrary.org In Aedes aegypti mosquitoes, this compound affected adult longevity, reduced locomotor activity, impaired blood-feeding ability, and decreased egg laying and viability of eggs. researchgate.netnih.gov

In Coleoptera, studies on Tribolium castaneum (red flour beetle) showed that this compound did not kill adults but significantly reduced oviposition and egg hatching, and severely inhibited the subsequent development of F1 larvae, pupae, and adults. cabidigitallibrary.org For Lycoriella auripila (sciarids), a Dipteran pest of mushroom crops, this compound significantly reduced the number of trapped sciarids by over 90%. researchgate.net However, it was not effective against Megaselia halterata (phorids). researchgate.net

Musca domestica (Housefly) Control

This compound has considerable potential as a control agent for Musca domestica (housefly). cambridge.org Laboratory studies have shown its significant larvicidal effect and its ability to inhibit adult emergence. nih.govscispace.comresearchgate.net

Table 1: Effects of this compound on Musca domestica Egg Hatch and Larval Survival cambridge.org

| This compound Topical Dose (µ g/female ) | Egg Hatch Inhibition (%) | Larvae Surviving to Pupation (%) | Total Mortality (%) |

| 1.0 | >95 | Not specified | Not specified |

| 0.5 | 25 | 20 (of eclosed larvae) | 85 |

A topical application of 1 µg of this compound to adult female M. domestica resulted in over 95% egg hatch inhibition. cambridge.org

At a lower dose of 0.5 µg, 25% egg hatch inhibition was observed, but only 20% of the hatched larvae survived to pupation, leading to a total mortality of 85%. cambridge.org

The effects of a single topical application declined over time in a dose-dependent manner. cambridge.org

Topically applied this compound was most effective in inhibiting egg hatch when applied to females less than 3 days old. cambridge.org

After 60 minutes of tarsal contact with a 20% this compound suspension concentrate, 100% egg hatch inhibition was maintained for up to one week. cambridge.org

Table 2: Adult Emergence Inhibition of Musca domestica Larval Instars by this compound scispace.comresearchgate.net

| Larval Instar Treated | This compound Concentration (mg/L) | Adult Emergence Inhibition (%) |

| 1st | 0.5 | 98-98.5 |

| 2nd | 0.5 | 93-97 |

| 3rd | 0.5 | 91-97 |

Both this compound and pyriproxyfen (B1678527) were found to inhibit M. domestica adult emergence by 98-98.5% when applied at the lowest concentration of 0.5 mg/L to first instar larvae. scispace.comresearchgate.net

For second instar larvae, the inhibition ranged from 93-97%, and for third instar larvae, it was 91-97%. scispace.comresearchgate.net

Field-collected strains of M. domestica from Riyadh city showed resistance to this compound, with LC50 values ranging from 2.6 to 5.5 ppm and resistance factors (RFs) from 13-fold to 27-fold compared to a susceptible laboratory strain. nih.govnih.gov Despite this, insect growth regulators (IGRs) like this compound are considered effective insecticides for housefly control when resistance management practices are followed. nih.gov

Mosquito Species (e.g., Anopheles stephensi, Aedes aegypti, Culex quinquefasciatus)

This compound has demonstrated efficacy as a larvicide against various mosquito species. Studies have shown its effectiveness in inhibiting the development of mosquito larvae, preventing their emergence into adult stages.

In laboratory settings, this compound has demonstrated high efficacy against mosquito larvae. For instance, a concentration of 0.02 ppm resulted in 100% inhibition of adult emergence for Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. While it was found to be more effective against Anopheles stephensi and Aedes aegypti larvae than Culex quinquefasciatus in initial laboratory tests, it still achieved complete adult emergence inhibition for all species at 0.02 ppm.

Further laboratory evaluations have provided specific emergence inhibition (EI) values:

For Culex quinquefasciatus, the EI₅₀ was 5.28 μg/L and the EI₉₀ was 12.47 μg/L.

For Aedes albopictus, the EI₅₀ was 1.59 μg/L and the EI₉₀ was 2.63 μg/L.

This compound has also shown effectiveness against Aedes aegypti populations that are resistant to conventional insecticides like temephos (B1682015) and deltamethrin, suggesting no cross-resistance with these traditional insecticides. Exposure to the EI₉₉ of the susceptible reference strain (3.95 μg/L) resulted in complete inhibition of adult emergence in these resistant Ae. aegypti populations. However, a positive correlation between temephos resistance and tolerance to this compound has been observed, highlighting the need for continuous monitoring of susceptibility.

In field trials, this compound (Starycide 480 SC) at 0.5 ppm (g/m³) achieved complete inhibition of pupal formation and adult emergence for both Anopheles and Culex species in various habitats (e.g., waste-water pools, drains, cement tanks) for 3–7 weeks. While it did not consistently achieve 100% reduction in late-stage larval density, its ability to prevent pupal formation and adult emergence is critical for vector control. For Aedes aegypti in plastic containers outdoors, this compound at 1.0 and 5.0 mg/liter concentrations caused complete inhibition of adult emergence for 29-35 and 50-56 days, respectively, with 90% emergence inhibition extending to 64-70 and 99-105 days post-treatment.

Sublethal exposure to this compound can also impact surviving Aedes aegypti adults. Such exposure has been shown to significantly alter the male-to-female ratio, reduce adult longevity (particularly for females), decrease locomotor activity, impair blood-feeding ability, and diminish the capacity for copulation, leading to fewer viable eggs.

Table 1: Efficacy of this compound (Emergence Inhibition) against Mosquito Species in Laboratory Conditions

| Mosquito Species | EI₅₀ (μg/L) | EI₉₀ (μg/L) | 100% Adult Emergence Inhibition (ppm) |

| Anopheles stephensi | N/A | N/A | 0.02 |

| Aedes aegypti | N/A | N/A | 0.02 |

| Aedes albopictus | 1.59 | 2.63 | N/A |

| Culex quinquefasciatus | 5.28 | 12.47 | 0.02 |

Alphitobius diaperinus (Litter Beetle) Control

Alphitobius diaperinus, commonly known as the lesser mealworm or litter beetle, is a significant pest in poultry houses. This compound has been investigated for its effectiveness in controlling this insect.

Field trials have shown that a combined insecticide treatment, including this compound as a larvicidal component and cyfluthrin (B156107) (a pyrethroid) as an adulticide, significantly reduced both adult and larval populations of A. diaperinus in broiler houses. Control of the beetle populations was achieved by the end of the second treatment in these settings. Laboratory studies also indicate that this compound can inhibit adult reproduction of A. diaperinus for four weeks and cause higher mortality in early instars (first to third).

However, the efficacy of this compound can be influenced by factors such as building characteristics and management practices in poultry houses. While some reports demonstrate this compound's efficiency in combating the lesser mealworm in Brazil, there have also been instances of reduced susceptibility in certain field populations of A. diaperinus to this compound, as well as to other insecticides like cypermethrin (B145020) and dichlorvos, highlighting the potential for resistance development. For example, one population from Pato Branco showed reduced susceptibility to this compound (LC₅₀ = 272 µg (AI)/ml of solution) compared to a more susceptible population (LC₅₀ = 109.8 µg (AI)/ml).

Table 2: Susceptibility of Alphitobius diaperinus to this compound

| Population Source | LC₅₀ (µg (AI)/ml of solution) | Reference |

| Most susceptible | 109.8 | |

| Pato Branco | 272 |

Rhodnius prolixus (Kissing Bug)

This compound has been evaluated for its effects on Rhodnius prolixus, a significant vector of Chagas disease. Its impact has been studied across different life stages and administration methods.

Acaricidal Activity Against Mites (e.g., Tetranychus urticae)

This compound demonstrates acaricidal activity against various mite species, including the two-spotted spider mite, Tetranychus urticae. unirioja.esnih.govsemanticscholar.orgcabidigitallibrary.orgunirioja.es Studies have shown that the immature stages of T. urticae, specifically larvae, protonymphs, and deutonymphs, are equally susceptible to this compound and are approximately 3.8 times more susceptible than adult mites at the LC50 (Lethal Concentration 50%). unirioja.esnih.gov

Table 1: Acaricidal Activity of this compound Against Tetranychus urticae

| Developmental Stage | Effect on Susceptibility/Mortality | Observation |

| Immature stages (larvae, protonymphs, deutonymphs) | 3.8 times more susceptible than adults (at LC50) | unirioja.esnih.gov |

| Eggs (48-72 hours old) | 68% mortality at 8 g/l | unirioja.es |

| Adult females (sublethal dose) | No effect on fertility; egg hatching >94% | unirioja.es |

| Younger treated females | Decreased fecundity | unirioja.esnih.gov |

| Older treated females | Increased fecundity | unirioja.esnih.gov |

Ovicidal and Larvicidal Effects

This compound demonstrates potent ovicidal and larvicidal properties. herts.ac.uksentonpharm.comgoogle.compestcontrolphilippines.comcabidigitallibrary.orgpsu.edunih.govcabidigitallibrary.orgeuropa.euresearchgate.net Its ovicidal action can be achieved either through direct application onto eggs or by treating insects at any life stage, as it interferes with egg hatching by disrupting chitin synthesis within the developing embryo, leading to failed hatching or improper development. nih.goveuropa.eu

In Rhodnius prolixus, topical treatment of eggs laid by non-treated females significantly reduced hatching rates. nih.gov Oral administration to R. prolixus also inhibited oviposition, and doses equal to or greater than 0.5 μL/mL blood resulted in egg hatching rates of 16% or less. nih.gov

As a larvicide, this compound causes significant larval mortality and inhibits larval growth. sentonpharm.comgoogle.comcabidigitallibrary.orgresearchgate.netekb.egresearchgate.netlupinepublishers.com For Spodoptera littoralis, larval mortality rates ranged from 40% to 82.5%, considerably higher than the 2.5% observed in control groups. ekb.eg In Tribolium castaneum, larval mortality was directly correlated with increasing concentration and exposure duration. researchgate.net this compound has also shown efficacy against mosquito larvae; for Culex quinquefasciatus, a concentration of 0.4 mg/l resulted in a 100% reduction in pupal density, maintained for up to five weeks in tank environments. mbimph.com Similarly, oral application of this compound to Musca domestica larvae led to a significant increase in larval mortality. cabidigitallibrary.orgplos.org

Table 2: Ovicidal and Larvicidal Effects of this compound

| Organism | Effect Type | Observation |

| Rhodnius prolixus | Ovicidal | Topical treatment of eggs from non-treated females significantly reduced hatching. nih.gov |

| Rhodnius prolixus | Ovicidal | Oral treatment (≥ 0.5 μL/mL blood) resulted in ≤ 16% egg hatching. nih.gov |

| Spodoptera littoralis | Larvicidal | Larval mortality ranged from 40% to 82.5% (control 2.5%). ekb.eg |

| Tribolium castaneum | Larvicidal | Larval mortality increased with concentration and exposure. researchgate.net |

| Culex quinquefasciatus | Larvicidal/Pupal Reduction | 100% pupal reduction at 0.4 mg/l in tanks (up to 5 weeks). mbimph.com |

| Musca domestica | Larvicidal | Significant effect on larval mortality via oral application. cabidigitallibrary.orgplos.org |

Inhibition of Adult Emergence and Reproduction

This compound significantly impacts insect reproduction by disrupting oviposition and/or the eclosion of eggs. nih.gov It effectively prevents the subsequent development of pupae and the emergence of adults. researchgate.net

In Spodoptera littoralis, the inhibition of adult formation ranged from 57.5% to 92.5%, compared to only 5% in control groups. ekb.eg For Tribolium castaneum, adult emergence was severely hindered; at a concentration of 0.04 ppm, F1 adult emergence was inhibited by 98.4% and 99.1% in different strains. cabidigitallibrary.orgresearchgate.net While this compound did not directly kill adult T. castaneum, it caused a significant reduction in oviposition and egg hatching among adults exposed to treated flour. cabidigitallibrary.org

In Aedes aegypti, this compound proved effective in inhibiting adult emergence. Exposure to an Emergence Inhibition 99% (EI99) dose of 3.95 μg/L resulted in complete inhibition of adult emergence in both susceptible and resistant populations. nih.govresearchgate.net Furthermore, in the tsetse fly, Glossina morsitans morsitans, topical doses as low as 0.05 μg per fly significantly reduced the production of viable offspring. A dose of 0.5 μg was sufficient to terminate successful reproduction for the entire lifespan of the fly. cambridge.org Notably, males exposed to treated surfaces were capable of transferring effective amounts of this compound to females during mating, thereby impacting their reproductive success. cambridge.org In Leptopharsa gibbicarina, this compound led to reduced adult emergence and profoundly affected reproduction, including reductions in fecundity, fertility, and the number of offspring. nih.gov

Table 3: Inhibition of Adult Emergence and Reproduction by this compound

| Organism | Effect | Observation |

| Spodoptera littoralis | Adult Emergence Inhibition | 57.5% to 92.5% inhibition (control 5%). ekb.eg |

| Tribolium castaneum | Adult Emergence Inhibition | 98.4% to 99.1% inhibition at 0.04 ppm. cabidigitallibrary.orgresearchgate.net |

| Tribolium castaneum | Oviposition/Egg Hatching | Significant reduction in oviposition and egg hatching in adults exposed to treated flour. cabidigitallibrary.org |

| Aedes aegypti | Adult Emergence Inhibition | Complete inhibition at EI99 (3.95 μg/L) in susceptible and resistant strains. nih.govresearchgate.net |

| Glossina morsitans morsitans | Reproduction Inhibition | 0.5 μ g/fly terminated successful reproduction for life. cambridge.org |

| Leptopharsa gibbicarina | Reproduction Inhibition | Reduced adult emergence, fecundity, fertility, and offspring. nih.gov |

Sublethal Effects on Insect Physiology and Behavior

Beyond direct mortality and reproductive inhibition, this compound induces various sublethal effects on insect physiology and behavior.

Impact on Longevity and Viability

This compound has been consistently shown to reduce the longevity of treated insects. cabidigitallibrary.orgnih.govnih.govscielo.brresearchgate.netbioline.org.brscielo.brnih.gov In Rhodnius prolixus, even very low concentrations of this compound led to reduced lifespan. nih.gov For Aedes aegypti, after 16 days of exposure, only 29.2% of males and 13.8% of females survived in the this compound-treated group, in stark contrast to the 94% survival observed in control mosquitoes. Notably, females were more significantly affected than males. scielo.brresearchgate.netbioline.org.brscielo.brnih.gov

Table 4: Impact of this compound on Longevity and Viability

| Organism | Effect | Observation |

| Rhodnius prolixus | Reduced Longevity | Observed even at very low concentrations. nih.gov |

| Aedes aegypti | Reduced Longevity | After 16 days: 29.2% male survival, 13.8% female survival (control 94%). scielo.brresearchgate.netbioline.org.brscielo.brnih.gov |

| Aedes aegypti | Viability | Structural abnormalities (deformed wings, broken legs) observed in survivors. bioline.org.brresearchgate.net |

| Tribolium castaneum | Reduced Pupae Weight | Observed in exposed larvae. ekb.egresearchgate.net |

| Tribolium castaneum | Increased Larval Developmental Duration | Observed in exposed larvae. researchgate.net |

| Leptopharsa gibbicarina | Reduced Survival Time | Observed. nih.gov |

Effects on Fecundity and Fertility

This compound significantly impacts both the fecundity (egg-laying capacity) and fertility (egg viability/hatching) of insects. nih.govcabidigitallibrary.orgnih.govcabidigitallibrary.orgcambridge.orgnih.govscielo.brresearchgate.netbioline.org.brscielo.brnih.gov

In Rhodnius prolixus, oral treatment with this compound inhibited oviposition, even at low doses, and also affected the hatching of eggs. nih.gov Aedes aegypti females surviving this compound exposure laid approximately 25% fewer eggs compared to control females. scielo.brresearchgate.netbioline.org.brscielo.brnih.gov Furthermore, treated males and females of A. aegypti exhibited a diminished ability to copulate, leading to the production of less viable eggs. scielo.brresearchgate.netbioline.org.brscielo.brnih.gov Studies on Spodoptera littoralis also confirmed that this compound negatively affected both fecundity and fertility. ekb.eg For Tribolium castaneum, both fecundity and egg hatchability were significantly reduced across all tested concentrations. researchgate.net

In Tetranychus urticae, while fecundity was observed to decrease in younger treated females and increase in older ones, a sublethal dose applied to adult females did not affect fertility, with egg hatching rates remaining above 94%. unirioja.esnih.gov In Glossina morsitans morsitans, this compound induced a significant reduction in the production of viable offspring. cambridge.org Similarly, in Leptopharsa gibbicarina, this compound reduced both fecundity and fertility. nih.gov

Table 5: Effects of this compound on Fecundity and Fertility

| Organism | Effect | Observation |

| Rhodnius prolixus | Reduced Oviposition & Hatching | Oral treatment inhibited oviposition and affected egg hatching. nih.gov |

| Aedes aegypti | Reduced Fecundity | Treated females laid ~25% fewer eggs than controls. scielo.brresearchgate.netbioline.org.brscielo.brnih.gov |

| Aedes aegypti | Reduced Fertility | Diminished copulation ability in treated males/females, leading to less viable eggs. scielo.brresearchgate.netbioline.org.brscielo.brnih.gov |

| Spodoptera littoralis | Reduced Fecundity & Fertility | Observed. ekb.eg |

| Tribolium castaneum | Reduced Fecundity & Egg Hatchability | Significant reduction at all concentrations. researchgate.net |

| Tetranychus urticae | Fecundity | Decreased in younger treated females, increased in older ones. unirioja.esnih.gov |

| Tetranychus urticae | Fertility | No effect on egg hatching (>94%) from treated adult females. unirioja.es |

| Glossina morsitans morsitans | Reduced Viable Offspring | Significant reduction observed. cambridge.org |

| Leptopharsa gibbicarina | Reduced Fecundity & Fertility | Observed. nih.gov |

Alterations in Locomotor Activity and Blood-feeding

This compound has been shown to reduce the locomotor activity of insects. scielo.brresearchgate.netbioline.org.brscielo.brnih.govresearchgate.net For instance, in Aedes aegypti, the intensity of activity was significantly reduced during the photophase. scielo.brresearchgate.net Similarly, this compound-exposed Apis mellifera specimens exhibited lower flight activity. bioline.org.brresearchgate.net

Beyond activity levels, this compound also interferes with the blood-feeding ability of surviving females in hematophagous insects. scielo.brresearchgate.netbioline.org.brscielo.brnih.govresearchgate.net In Aedes aegypti, the rate of successful blood-feeding decreased significantly from 90.4% in control females to 48.4% in this compound-exposed females. scielo.brresearchgate.netbioline.org.brscielo.brnih.govresearchgate.net Furthermore, A. aegypti females that survived this compound exposure ingested approximately 30% less blood than their untreated counterparts. scielo.brresearchgate.netbioline.org.brscielo.brnih.govresearchgate.net

Table 6: Alterations in Locomotor Activity and Blood-feeding by this compound

| Organism | Effect | Observation |

| Aedes aegypti | Reduced Locomotor Activity | Intensity of activity significantly reduced during photophase. scielo.brresearchgate.netbioline.org.brscielo.brnih.govresearchgate.net |

| Apis mellifera | Reduced Flight Activity | Observed. bioline.org.brresearchgate.net |

| Aedes aegypti | Impaired Blood-feeding | Rate of successful blood-feeding: 48.4% (treated) vs. 90.4% (control). scielo.brresearchgate.netbioline.org.brscielo.brnih.govresearchgate.net |

| Aedes aegypti | Reduced Blood Meal Size | Treated females ingested ~30% less blood than controls. scielo.brresearchgate.netbioline.org.brscielo.brnih.govresearchgate.net |

Metabolism and Environmental Fate of Triflumuron

Metabolism in Biological Systems

Animal Metabolism Studies (e.g., Rats, Goats, Hens)

The metabolism of triflumuron has been investigated in various animal models, including rats, lactating goats, and laying hens, revealing qualitatively similar metabolic profiles across these species fishersci.sefishersci.ca.

In lactating goats , metabolism studies using both chlorophenyl- and 4-trifluoromethoxyaniline-labeled this compound showed that after oral administration, the highest total residues were found in the liver (6.12 mg eq/kg), fat (4.82 mg eq/kg), and kidney (1.60 mg eq/kg). This compound was the predominant residue across all matrices, being largely present as the unchanged compound in fat (96% of total radioactive residue, TRR), milk (60-75% TRR), and muscle (58-80% TRR). Further degradation of this compound was observed in the liver (15-20% TRR) and kidney (20-27% TRR) fishersci.cafishersci.ca.

For laying hens , metabolism studies indicated that this compound residues were considerably higher in fat compared to muscle, ranging from 27 to 85 times greater fishersci.se. This compound is generally considered a fat-soluble compound, which is consistent with its distribution in animal tissues fishersci.sefishersci.ca.

Translocation and Absorption in Plants

This compound exhibits limited metabolism and translocation in plants. Studies on crops such as apples, soybeans, and potatoes indicate that this compound is only slightly metabolized, and the metabolites formed are consistent with those observed in animal metabolism studies sigmaaldrich.comuni.lu.

In apple seedlings, absorption rates were low, with cuttings absorbing approximately 7.7% of [2-chlorophenyl-UL-14C]-triflumuron and 7.5% of [4-trifluoromethoxy-phenyl-UL-14C]-triflumuron over a 13-day period when placed in an aqueous solution. When applied topically to apple leaves, only a minimal amount, 0.05% of the applied radioactivity, was translocated into the upper plant parts over 13 days, and no downward movement was detected. Furthermore, extensive absorption into the peel and pulp of apples was not observed, with 90-99% of the radioactivity recovered from an acetone (B3395972) wash, suggesting that most of the compound remains on the surface. No significant degradation of this compound was noted on the apple surface fishersci.ca.

In mature soybeans, specific metabolites such as 2-chlorobenzoic acid (M02) and 4-(trifluoromethoxy)aniline (B150132) (M07) were detected at 31% TRR (0.06 mg eq/kg) and 33% TRR (0.1 mg eq/kg) respectively, 60 days after treatment. Metabolite M02 was also found in potato tubers at 27% TRR (0.22 mg eq/kg) 42 days after treatment fishersci.ca. The plant metabolites identified in these studies are also observed in the metabolism of rats, indicating common metabolic pathways across different biological systems fishersci.se.

Environmental Persistence and Mobility

This compound's environmental fate is characterized by its degradation in soil and its limited mobility due to strong adsorption.

Soil Persistence (DT50 values)

This compound is not considered persistent in soil fishersci.sefishersci.ca. Its aerobic degradation in soil is relatively rapid, with reported DT50 (dissipation half-life) values ranging from 1.7 to 19 days fishersci.sefishersci.ca. More specific laboratory studies have determined DT50 values of 6.9 days in silt soil and 18.8 days in sandy loam soil. Corresponding DT90 values (time for 90% dissipation) were 23.0 days for silt soil and 62.5 days for sandy loam soil fishersci.ca.

Field degradation of this compound is notably faster than observed in laboratory tests, typically by a factor of 3 to 5 sigmaaldrich.comuni.luamericanelements.com. This accelerated degradation in field conditions means that repeated applications over three years to soil without vegetation did not lead to accumulation of the compound sigmaaldrich.comuni.luamericanelements.com. Microbial activity is the primary driver of this compound metabolism in soil sigmaaldrich.comamericanelements.com. For this compound labeled in the 2-chlorobenzoyl moiety, approximately 50% was degraded to carbon dioxide within 112 days, with about 20% of the radioactivity becoming bound to the soil matrix sigmaaldrich.com.

This compound's hydrolytic stability varies with pH. It is stable to hydrolysis at pH 5 and 7 but undergoes hydrolysis at pH 9, with a DT50 of 57 days at 25°C, resulting in the formation of metabolite M02 (2-chlorobenzoic acid) at approximately 29% of the applied radioactivity after 30 days. This compound is stable to soil photolysis fishersci.sefishersci.caamericanelements.com.

Table 1: this compound Soil Persistence (DT50 and DT90 values)

| Soil Type | DT50 (days) | DT90 (days) |

| Silt Soil | 6.9 | 23.0 |

| Sandy Loam Soil | 18.8 | 62.5 |

Leaching Potential and Groundwater Contamination Considerations

This compound exhibits low leaching potential due to its strong adsorption to soil nih.govwikipedia.org. The Groundwater Ubiquity Score (GUS), an index used to assess pesticide leachability, indicates that this compound and its metabolites are not expected to contaminate groundwater. The GUS values calculated are 0.2 for this compound, 0.9 for metabolite M02, and 1.5 for metabolite M08 nih.gov. These values are well below the threshold (GUS > 2.8) typically associated with leachers nih.gov.

This compound has a low water solubility (0.025 mg/L at 20°C) uni.luamericanelements.com, which contributes to its immobility in soil. Compounds with such low water solubility are generally considered immobile in the soil environment americanelements.com.

Adsorption to Soil and Sediment

This compound is quickly and strongly adsorbed to soil nih.gov. Its adsorption to soil correlates well with the Freundlich equation and is not dependent on soil pH nih.gov.

The organic carbon-normalized adsorption coefficient (Koc) values for this compound range from 1629 to 30006 ml/g across five different soil types, with a geometric mean of 7332 ml/g nih.gov. These high Koc values indicate strong adsorption of this compound to soil organic matter nih.govnih.gov. In contrast, its metabolites, M08 and M02, show lower Koc values, indicating moderate and weak adsorption, respectively. For M08, Koc values range from 113 to 280 ml/g (mean 176 ml/g), while for M02, values range from 3.97 to 8.82 ml/g (mean 6.7 ml/g) nih.gov. This strong binding to soil components ensures that this compound remains relatively immobile once applied and incorporated into the soil americanelements.com.

While this compound has a log Kow (octanol-water partition coefficient) of 3.5-3.6 fishersci.sefishersci.ca or 4.9-4.91 fishersci.cauni.luamericanelements.com, which might suggest a potential for bioaccumulation, studies in rats have concluded that no significant bioaccumulation occurred nih.gov.

Table 2: this compound and Metabolites Adsorption to Soil (Koc Values)

| Compound | Koc Range (ml/g) | Geometric Mean Koc (ml/g) | Adsorption Strength |

| This compound | 1629 - 30006 | 7332 | Strong |

| Metabolite M08 | 113 - 280 | 176 | Moderate |

| Metabolite M02 | 3.97 - 8.82 | 6.7 | Weak |

Resistance Development and Management Strategies

Documented Cases of Insect Resistance to Triflumuron

Resistance to this compound has been documented in various insect species across different regions. For instance, laboratory assays in Australia confirmed the development of resistance to this compound in wild populations of the sheep louse, Bovicola ovis (Schrank) (Phthiraptera: Trichodectidae) europa.eu. Specifically, a resistance ratio (RR) of 93.8 has been reported for B. ovis against this compound d-nb.info.

Studies on Musca domestica (house fly) have also shown instances of this compound resistance europa.euplos.org. In Riyadh, Saudi Arabia, field-collected strains of M. domestica exhibited resistance factors (RFs) ranging from 13-fold to 27-fold compared to a susceptible laboratory strain plos.org. This suggests that these field strains had developed resistance due to prior exposure or cross-resistance with other insecticides plos.org.

Furthermore, varying levels of resistance to this compound have been observed in Culex quinquefasciatus mosquito populations. In a study in Saudi Arabia, one population showed high resistance (RR = 15), five populations exhibited moderate resistance (RR = 5.00-10.00), and two populations displayed susceptibility/low resistance (RR = 0.50-3.00) d-nb.info.

Other documented cases of resistance to chitin (B13524) synthesis inhibitors, which may include cross-resistance to this compound due to shared mechanisms, have been reported in species such as Tetranychus urticae, Plutella xylostella, and Cydia pomonella researchgate.netherts.ac.uk.

Table 1: Documented Cases of Insect Resistance to this compound

| Insect Species | Location/Context | Resistance Level/Ratio | Reference |

|---|---|---|---|

| Bovicola ovis | Australia | RR = 93.8 | europa.eud-nb.info |

| Musca domestica | Riyadh, Saudi Arabia | RF = 13-27 fold | plos.org |

| Culex quinquefasciatus | Saudi Arabia | RR = 0.50-15.00 | d-nb.info |

| Cydia pomonella | (General CSI resistance) | Documented resistance | herts.ac.uk |

| Plutella xylostella | (General CSI resistance) | Documented resistance | herts.ac.uk |

Mechanisms of Resistance to Chitin Synthesis Inhibitors

Insect resistance to chitin synthesis inhibitors (CSIs) primarily involves mechanisms that circumvent the disruption of chitin biosynthesis. The most commonly identified mechanism is associated with non-synonymous mutations in the chitin-synthase 1 gene (chs1) researchgate.net. This gene encodes for chitin synthase 1 (CHS1), a pivotal β-glycosyltransferase enzyme essential for cuticle formation researchgate.netherts.ac.uk. Specific point mutations, such as I1043F, I1043L, or I1043M, in the chs1 gene have been linked to resistance, as observed in species like Culex pipiens researchgate.net. These mutations can lead to a striking level of resistance to CSIs like diflubenzuron (B1670561) researchgate.net.

Beyond target-site mutations, other mechanisms can contribute to CSI resistance. Overexpression of cytochrome P450 monooxygenases (P450s) has been reported as a resistance mechanism to benzoylureas in some insects biorxiv.org. These enzymes can metabolize and detoxify the insecticide, reducing its effective concentration at the target site biorxiv.org. Cuticle modifications and the overexpression of the chs1 gene itself have also been detected in resistant insects, contributing to the intensity of the resistant phenotype researchgate.net.

Resistance Risk Assessment and Mitigation Strategies

Assessing the risk of resistance development to this compound involves monitoring pest populations for signs of reduced efficacy and understanding the genetic basis of resistance europa.euepa.gov. Key factors influencing resistance development include the repeated use of pesticides with the same mode of action on the same pest population and insufficient lethal doses epa.gov.

Mitigation strategies are crucial to delay or prevent the emergence of significant resistance. These include:

Studies on Musca domestica resistance to this compound have confirmed that applying recommendations from resistance risk assessments can prevent resistance from reaching biologically or economically significant levels europa.eu.

Integration of this compound into Integrated Pest Management (IPM) Programs

This compound, as an insect growth regulator (IGR) and chitin synthesis inhibitor, is a valuable tool within Integrated Pest Management (IPM) programs due to its specific mode of action and relatively lower impact on non-target organisms compared to broad-spectrum insecticides ontosight.aimyskinrecipes.comnih.gov. IPM is a comprehensive approach that combines various pest control techniques to manage pest populations while minimizing risks to human health and the environment starbarproducts.commdpi.comcirad.fr.

The integration of this compound into IPM programs involves:

The goal is to maintain pest populations below economically damaging levels, rather than complete eradication, by carefully considering all available pest control techniques cirad.fr.

Rotation of Active Substances with Different Modes of Action

Rotation of active substances with different modes of action (MoA) is a cornerstone of insecticide resistance management, particularly for compounds like this compound europa.euepa.govdecisionaid.systemscropaia.comirac-online.org. This strategy aims to prevent pests from developing resistance by not exposing successive generations to the same chemical or mechanism of action for extended periods decisionaid.systemscropaia.com.

The Insecticide Resistance Action Committee (IRAC) classifies insecticides into groups based on their mode of action, and it is recommended to rotate products from different IRAC groups herts.ac.ukdecisionaid.systemsirac-online.org. This compound belongs to IRAC MoA Group 15 (Chitin Synthesis Inhibitors, Type 0, Lepidopteran Specific) herts.ac.uk.

Key principles for effective rotation include:

By implementing robust rotation strategies, the useful life of this compound and other valuable insecticides can be prolonged, contributing to more sustainable and effective pest management epa.govcropaia.com.

Ecotoxicology and Non Target Organism Impacts

Terrestrial Non-Target Organisms

Avian and Mammalian Ecotoxicity Considerations

Triflumuron, an insect growth regulator (IGR) that inhibits chitin (B13524) synthesis, generally exhibits low toxicity to non-target avian and mammalian species due to the absence of the chitin synthesis enzyme in these organisms. scbt.combayer.com.aunih.gov Detailed research findings from various studies support this ecotoxicological profile.

Mammalian Ecotoxicity Studies on mammalian species, including rats, mice, sheep, and dogs, indicate very low acute oral toxicity for this compound. For instance, the acute oral LD50 (Lethal Dose 50%) for rats is reported to be greater than 5000 mg/kg body weight (bw), with animals exhibiting only transient, non-specific symptoms such as fatigue following administration and no mortality at high dose levels. bayer.com.aueuropa.eufao.orgscielo.brrayfull.com Similar low acute toxicity was observed in mice, sheep, and dogs, with no adverse clinical signs directly attributable to the treatment. europa.eu

Developmental and reproductive toxicity studies in rats and rabbits have also been conducted. In rats, a developmental toxicity study showed a NOAEL for maternal and embryo toxicity at 100 mg/kg bw per day, which was the highest dose tested in one study. fao.org In another study, haematological effects were observed in maternal animals at 1000 mg/kg bw per day, though a maternal NOAEL could not be identified at lower doses due to a lack of haematological measurements. fao.orgscielo.br Similarly, in rabbits, the NOAEL for maternal and embryo/foetal toxicity was 100 mg/kg bw per day, with haematological effects noted in maternal animals at 1000 mg/kg bw per day. fao.org A multigeneration reproduction study in rats indicated a high NOAEL for parental systemic toxicity, reproductive toxicity, and offspring toxicity at 2000 ppm (equivalent to 132 mg/kg bw per day), representing the highest dose evaluated. fao.org

The low mammalian toxicity of this compound is largely attributed to its mechanism of action as a chitin synthesis inhibitor, an enzyme system not present in mammals. scbt.combayer.com.au

Table 1: Mammalian Ecotoxicity Data for this compound

| Species | Study Type | Endpoint | Value | Reference |

| Rat | Acute Oral Toxicity | LD50 | >5000 mg/kg bw | bayer.com.aueuropa.eufao.orgscielo.brrayfull.com |

| Mouse, Sheep, Dog | Acute Oral Toxicity | Acute Toxicity | Very low, no adverse clinical signs | europa.eu |

| Rat | 90-day Toxicity | NOAEL | 50 ppm (3.6 mg/kg bw/day) | fao.org |

| Dog | 12-month Toxicity | NOAEL | 20 ppm (0.72 mg/kg bw/day) | fao.org |

| Rat | Developmental Toxicity | Maternal & Embryo NOAEL | 100 mg/kg bw/day (highest dose tested) | fao.orgscielo.br |

| Rabbit | Developmental Toxicity | Maternal & Embryo/Foetal NOAEL | 100 mg/kg bw/day (highest dose tested) | fao.org |

| Rat | Multigeneration Reproduction | Parental, Reproductive & Offspring NOAEL | 2000 ppm (132 mg/kg bw/day) (highest dose tested) | fao.org |

Avian Ecotoxicity this compound is considered to have moderate toxicity to birds. rayfull.comherts.ac.uk Acute oral toxicity studies on avian species, such as the Bobwhite quail (Colinus virginianus), have determined an LD50 of 561 mg/kg bw. scbt.comeuropa.eurayfull.comherts.ac.ukenvirobiochem.co.za Dietary toxicity studies further support this, with a reported LC50 (Lethal Concentration 50%) greater than 5626 mg/kg diet for C. virginianus. europa.eu

In terms of reproductive effects, the No Observed Effect Concentration (NOEC) for reproductive toxicity in birds, including C. virginianus and Mallard ducks (Anas platyrhynchos), has been established at 80 mg/kg diet. europa.eu These findings collectively suggest that while this compound exhibits some level of toxicity to birds, it is generally considered to have a moderate impact. rayfull.comherts.ac.uk

Table 2: Avian Ecotoxicity Data for this compound

| Species | Study Type | Endpoint | Value | Reference |

| Bobwhite quail (Colinus virginianus) | Acute Oral Toxicity | LD50 | 561 mg/kg bw | scbt.comeuropa.eurayfull.comherts.ac.ukenvirobiochem.co.za |

| Bobwhite quail (Colinus virginianus) | Dietary Toxicity | LC50 | >5626 mg/kg diet | europa.eu |

| Bobwhite quail (Colinus virginianus), Mallard duck (Anas platyrhynchos) | Reproductive Toxicity | NOEC | 80 mg/kg diet | europa.eu |

Analytical Methodologies and Residue Science

Analytical Methods for Triflumuron and Metabolites

The analysis of this compound and its metabolites relies on a range of sophisticated analytical techniques capable of detecting and quantifying these compounds at low levels.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a primary method for the determination of this compound in technical materials and formulations. This method is noted for its robustness and reliability in quality control settings.

A widely accepted method for the analysis of this compound in technical and formulated products is the Collaborative International Pesticides Analytical Council (CIPAC) method. This procedure utilizes reversed-phase HPLC with UV detection at a wavelength of 250 nm and employs external standardization for quantification. fao.org The identity of this compound is confirmed by comparing the retention time of the analyte in the sample to that of a certified reference standard. fao.org This method is applicable to various formulation types, including suspension concentrates (SC) and wettable powders (WP). fao.org

For the determination of impurities in technical this compound, such as 1,3-bis(4-trifluoromethoxyphenyl)urea and 4-(trifluoromethoxy)aniline (B150132), reversed-phase HPLC with UV detection at 226 nm and 258 nm is used with external standard calibration. cipac.org The validation of these methods typically includes assessments of linearity, specificity, accuracy, precision, and the limit of quantification (LOQ) to ensure reliable results. fao.org

Table 1: Typical Chromatographic Conditions for HPLC-UV Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724)/water mixture |

| Detection | UV at 250 nm |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Injection Volume | 20 µL |

| Quantification | External Standard |

The analysis of this compound in environmental matrices like soil is essential for monitoring its environmental fate. This compound is not persistent in soil, with a reported degradation half-life (DT50) ranging from 1.7 to 19 days under aerobic conditions. fao.org

Analytical methods for soil often involve an extraction step followed by cleanup and instrumental analysis. Accelerated Solvent Extraction (ASE) is a common technique for extracting pesticide residues from soil samples. epa.gov The extraction solvent is typically a mixture of methanol (B129727) and water. epa.gov Following extraction, the sample extract undergoes a cleanup procedure to remove interfering matrix components. This may involve solid-phase extraction (SPE).

For the final determination, while HPLC-UV can be used, more sensitive techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are often preferred for environmental samples due to the lower concentrations of analytes. epa.gov These methods provide high selectivity and low detection limits.

Table 2: General Steps for this compound Analysis in Soil

| Step | Description |

| Sample Preparation | Air-drying and sieving the soil sample. |

| Extraction | Accelerated Solvent Extraction (ASE) with a suitable solvent mixture. |

| Cleanup | Solid-Phase Extraction (SPE) to remove interfering substances. |

| Analysis | HPLC-UV or more commonly LC-MS/MS for quantification. |

Residue Analysis in Food and Feed

Monitoring this compound residues in food and animal feed is critical for consumer safety and is regulated by maximum residue limits (MRLs). nih.govazom.com The European Commission has established MRLs for pesticide residues in food and feed under Regulation (EC) 396/2005. azom.com

A widely used method for the extraction of pesticide residues from food and feed matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. This method typically involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. azom.com

For the determination of this compound residues, LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity, which allows for quantification at levels below the established MRLs. azom.com For instance, the Food and Agriculture Organization (FAO) has set an Acceptable Daily Intake (ADI) for this compound at 0–0.008 mg/kg body weight. fao.org

Table 3: MRLs for this compound in Selected Commodities

| Commodity | MRL (mg/kg) |

| Apples | 0.5 |

| Pears | 0.5 |

| Peaches | 0.5 |

| Plums | 0.5 |

| Grapes | 0.5 |

| Bovine muscle, fat, liver, kidney | 0.05 |

| Milk | 0.01 |

Note: MRLs are subject to change and may vary by jurisdiction.

Fate of Residues in Storage and Processing

The concentration of this compound residues in food commodities can be affected by storage and processing. Stability studies are conducted to determine the degradation of residues over time under typical storage conditions.

Studies have shown that this compound residues in animal commodities, such as liver, muscle, and milk, are stable for at least 3 months when stored at ≤ -18 °C. fao.org In plant-based multiresidue pesticide mixes, refrigerator storage has been observed to be slightly better for the stability of some residues compared to freezer storage. nih.gov

Food processing techniques can also impact residue levels. For example, washing and cutting fresh produce can significantly reduce the amount of surface residues. researchgate.net A study on fresh-cut lettuce showed that the combined process of cutting, washing, and drying considerably reduces pesticide residues. researchgate.net The processing factor, which is the ratio of the residue level in the processed product to that in the raw commodity, is often less than one, indicating a reduction in residue concentration during processing. researchgate.net

Bioavailability of Residues

The bioavailability of pesticide residues refers to the fraction of the ingested residue that is absorbed by the body and becomes available for metabolic processes or storage in tissues. The bioavailability of this compound residues from food is a key factor in assessing the potential risk to consumers.

Research on the bioavailability of pesticide residues from fresh-cut lettuce indicated a low percentage of stomach absorption capacity (less than 15%) in an in vitro study. researchgate.net While covalently bound residues of some pesticides in edible animal tissues have been found to be not readily bioavailable, the bioavailability of bound residues in plant-based foods is an area of ongoing research. nih.gov The low bioavailability of this compound from certain food matrices suggests that the actual systemic exposure may be lower than the total residue intake. researchgate.net

Regulatory Science and Public Health Implications

Regulatory Approvals and Status (e.g., EU Regulations)

The regulatory status of triflumuron has seen significant changes, particularly within the European Union. Initially, this compound was included in Annex I to Directive 91/414/EEC on April 1, 2011, which allowed for its use as a plant protection product. nih.gov However, the approval for this compound as an active substance in the EU expired on March 31, 2021. agrinfo.eueuropa.eu An application for the renewal of its approval was not submitted, leading to its non-renewal. agrinfo.eu

Consequently, plant protection products containing this compound are no longer authorized for use in the EU. Following the expiration of its approval, the Maximum Residue Limits (MRLs) for this compound in food and feed were reduced to the limit of determination (LOD), which is the lowest level that can be reliably detected by analytical methods. agrinfo.eu

Furthermore, in 2015, the European Commission decided not to approve this compound for use in biocidal products under product-type 18, which includes insecticides, acaricides, and products to control other arthropods. legislation.gov.uk This decision was based on an opinion from the European Chemicals Agency's (ECHA) Biocidal Product Committee, which identified unacceptable environmental risks to aquatic and terrestrial compartments associated with its use. legislation.gov.ukagropages.com

Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) Values

To protect consumers from potential adverse health effects from dietary exposure to pesticide residues, health-based guidance values such as the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD) are established.

The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. For this compound, the European Food Safety Authority (EFSA) has established an ADI. europa.eu The Food and Agriculture Organization (FAO) has also noted an ADI set by the EU. fao.org A separate toxicological evaluation by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established a slightly different ADI based on studies in rats. fao.org

| Reference Value | Value | Source |

|---|---|---|

| Acceptable Daily Intake (ADI) | 0.014 mg/kg bw/day | EFSA/EU europa.eufao.org |

| Acceptable Daily Intake (ADI) | 0–0.008 mg/kg bw/day | JMPR fao.org |

| Acute Reference Dose (ARfD) | Unnecessary | EFSA/JMPR nih.govfao.org |

Acceptable Operator Exposure Level (AOEL)

The Acceptable Operator Exposure Level (AOEL) is the maximum amount of an active substance to which a person applying the pesticide (the operator) can be exposed without any adverse health effects. baua.dechemsafetypro.com This value is crucial for conducting risk assessments for operators and ensuring that appropriate personal protective equipment and application procedures are used. The AOEL for this compound has been established by European authorities. europa.eufao.org

| Reference Value | Value | Source |

|---|---|---|

| Acceptable Operator Exposure Level (AOEL) | 0.036 mg/kg bw/day | EFSA/EU europa.eufao.org |

Maximum Residue Limits (MRLs) in Agricultural Products

Maximum Residue Limits (MRLs) are the highest levels of a pesticide residue that are legally tolerated in or on food or feed when pesticides are applied correctly. Following the non-renewal of this compound's approval in the EU, its MRLs were generally lowered to the limit of determination (LOD). agrinfo.eu

However, the EU has since adopted certain Codex Maximum Residue Limits (CXLs) for this compound after the European Food Safety Authority (EFSA) identified no consumer safety risks associated with these levels. agrinfo.eu This has led to amendments to the MRLs for specific products. For instance, Commission Regulation (EU) 2023/2382 and Commission Regulation (EU) 2024/1355 have updated the MRLs for this compound in or on certain products. agrinfo.eu

As of 2024, new MRLs for animal products came into effect on June 11, and revised MRLs for fruits such as apples, pears, apricots, peaches, and plums have been applicable since April 25. agrinfo.eu For bovine commodities, an EFSA review noted that residues in milk were below the LOQ of 0.01 mg/kg, and in tissues (liver, kidney, muscle) residues were below the LOQ of 0.05 mg/kg, with fat having an LOQ of 0.1 mg/kg. nih.gov

| Product Category | Examples of Affected Products | Effective Date of New MRLs |

|---|---|---|

| Animal Products | Muscle, Fat, Liver, Kidney, Edible Offals | June 11, 2024 agrinfo.eu |

| Fruits | Apples, Pears, Apricots, Peaches, Plums | April 25, 2024 agrinfo.eu |

Q & A

Q. How should researchers design experiments to evaluate the efficacy of triflumuron against target insect species?

To assess efficacy, use controlled laboratory bioassays and field trials. In lab settings, expose nymphs to this compound-treated surfaces (e.g., leaves) at varying aging periods (0–21 days) and measure mortality at 7-day intervals. Include water controls and apply generalized linear mixed models (GLMMs) to analyze mortality data, accounting for repeated measures and block effects in field trials (e.g., orchard locations as random factors) . Field experiments should compare integrated pest management (IPM) strategies with and without this compound, focusing on injury rates to crops like pears .

Q. What methodologies are recommended for determining lethal concentrations (LC50) of this compound in larval stages of Lepidoptera?

Use dose-response assays with this compound concentrations (e.g., 120–240 ppm) applied to second-instar larvae via sprayers. Record mortality daily and calculate LC50 values using probit analysis or non-linear regression. Validate results with ANOVA and post-hoc tests (e.g., Tukey’s HSD) to compare mortality across concentrations. Include controls treated with distilled water and standardize environmental conditions (e.g., temperature, humidity) to reduce variability .

Q. How can researchers standardize mortality calculations in this compound bioassays to account for natural death rates in control groups?

Apply the Schneider-Orelli formula:

This adjustment isolates mortality caused by this compound, ensuring parametric tests (e.g., ANOVA) are valid. Use this method when control mortality exceeds 5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s delayed mortality effects across aging periods and exposure intervals?

Conduct time-series analyses using mixed-design ANOVA to evaluate interactions between residue aging (0–21 days) and exposure duration (7–21 days). For example, this compound may show no significant mortality at 7-day exposure but higher effects at 14–21 days. Use GLMMs to model non-linear mortality trends and identify thresholds where chitin synthesis inhibition becomes irreversible .

Q. What experimental approaches are effective for studying this compound’s compatibility with biological control agents like Beauveria bassiana?

Test compatibility via dual-exposure assays:

- Conidial germination : Incubate fungal spores on this compound-supplemented agar for 24–48 hours and measure germination rates.

- Mycelial growth : Cultivate fungi in liquid media with sublethal this compound doses and assess biomass after 7 days. Strain-specific differences in compatibility (e.g., INRA 297 vs. UdeA strains) should be analyzed using ANOVA with fungal strain and insecticide concentration as fixed factors .

Q. How can synergistic effects between this compound and pyrethroids (e.g., decametrina) be quantified in pest management?

Design factorial experiments with this compound and pyrethroid mixtures (e.g., 1:1 ratios). Calculate synergistic ratios (SR) using:

Expected mortality is derived from dose-additivity models. Significant SR >1 indicates synergism. Monitor sublethal effects (e.g., pupation rates, adult deformities) to assess long-term population suppression .

Q. What statistical methods are optimal for analyzing stage-specific susceptibility of insects to this compound (e.g., eggs vs. larvae)?

Use probit analysis to calculate LC50 values for each developmental stage (e.g., eggs, 1st–4th instars). Compare susceptibility via overlapping confidence intervals: Non-overlapping intervals indicate significant differences. For example, E. insulana eggs show lower LC50 values (19.7 ppm for hexaflumuron vs. 41.6 ppm for this compound), requiring stage-adjusted dosing strategies .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.